molecular formula C22H25N5O3S B14971997 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14971997
M. Wt: 439.5 g/mol
InChI Key: QCIMMUKYEVSJHV-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-7-PROPYL-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex heterocyclic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-7-PROPYL-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline derivative, which is then reacted with various reagents to introduce the diazino and pyrimidine rings.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-7-PROPYL-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the complex structure .

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

1,3-DIMETHYL-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-7-PROPYL-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-7-PROPYL-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H25N5O3S

Molecular Weight

439.5 g/mol

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H25N5O3S/c1-4-8-16-23-19-18(21(29)26(3)22(30)25(19)2)20(24-16)31-13-17(28)27-12-7-10-14-9-5-6-11-15(14)27/h5-6,9,11H,4,7-8,10,12-13H2,1-3H3

InChI Key

QCIMMUKYEVSJHV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=N1)SCC(=O)N3CCCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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